3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone
CAS No.: 331971-81-4
Cat. No.: VC21369454
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331971-81-4 |
|---|---|
| Molecular Formula | C15H18N2OS |
| Molecular Weight | 274.4g/mol |
| IUPAC Name | 3-(cyclohexylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19) |
| Standard InChI Key | HRAILZZHHQBJAB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
| Canonical SMILES | C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Introduction
Chemical Properties and Structure
Basic Chemical Information
3-(Cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by a cyclohexylmethyl group at the 3-position and a sulfanyl group at the 2-position. The compound has been documented with specific chemical identifiers that facilitate its recognition and study in scientific literature .
Identification Data
The compound possesses several chemical identifiers that uniquely define its structure and allow for its unambiguous identification in scientific databases and literature. The basic identification parameters are presented in Table 1.
Table 1: Chemical Identification Parameters of 3-(Cyclohexylmethyl)-2-Sulfanyl-4(3H)-Quinazolinone
| Parameter | Information |
|---|---|
| CAS Number | 331971-81-4 |
| Molecular Formula | C15H18N2OS |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 3-(cyclohexylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
The molecular structure features a quinazolin-4-one core, which consists of a fused benzene and pyrimidine ring system with a carbonyl group at the 4-position. The cyclohexylmethyl substituent at the 3-position and the sulfanyl group at the 2-position give this compound its distinct chemical identity .
Structural Descriptors
For computational chemistry and database searching purposes, the compound can be described using several standardized notations as shown in Table 2.
Table 2: Structural Descriptors of 3-(Cyclohexylmethyl)-2-Sulfanyl-4(3H)-Quinazolinone
| Descriptor Type | Information |
|---|---|
| Standard InChI | InChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19) |
| Standard InChIKey | HRAILZZHHQBJAB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
| Canonical SMILES | C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
These structural descriptors provide a standardized way to represent the compound's structure, enabling computational analysis and database searching.
Physical Properties
General Physical Characteristics
Structure-Activity Relationships
Importance of Substituents
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents. In the case of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone, the cyclohexylmethyl group at the 3-position and the sulfanyl group at the 2-position would be expected to influence its biological properties .
Studies on related compounds have shown that the nature of substituents at the 2 and 3 positions of quinazolinones significantly affects their biological activities. For instance, 2-mercapto-3-phenyl-3H-quinazolin-4-one, which differs from our compound of interest by having a phenyl group instead of a cyclohexylmethyl group at the 3-position, has been documented in the scientific literature .
Comparative Analysis
Comparison with Similar Compounds
To better understand the potential properties of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone, it is useful to compare it with structurally similar compounds for which more information is available. Table 3 presents a comparison of our compound of interest with related quinazolinone derivatives.
Table 3: Comparison of 3-(Cyclohexylmethyl)-2-Sulfanyl-4(3H)-Quinazolinone with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Known Biological Activities |
|---|---|---|---|---|
| 3-(Cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone | C15H18N2OS | 274.4 g/mol | Base compound | Not explicitly studied |
| 2-Mercapto-3-phenyl-3H-quinazolin-4-one | C14H10N2OS | 254.31 g/mol | Phenyl instead of cyclohexylmethyl at 3-position | Various biological activities reported |
| 3-Cyclohexyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one | C19H26N4O | ~326 g/mol (est.) | Cyclohexyl instead of cyclohexylmethyl at 3-position; hydrazino derivative at 2-position | Potent analgesic and anti-inflammatory activities |
| 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one | C17H12ClN3OS | 341.81 g/mol | Different core structure with imidazoquinazoline | Not explicitly stated |
This comparative analysis highlights the structural similarities and differences between 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and related compounds, providing insights into its potential biological activities .
Structure-Property Relationships
The cyclohexylmethyl group at the 3-position of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone would be expected to influence its lipophilicity, potentially enhancing membrane permeability. The sulfanyl group at the 2-position could contribute to hydrogen bonding interactions with biological targets, potentially influencing binding affinity and specificity .
Studies on related compounds have shown that substituents at the 2 and 3 positions of quinazolinones significantly influence their biological activities. For instance, halogen atoms or methoxy groups at certain positions of 2,3-diaryl-3H-quinazolin-4-ones have been shown to have positive effects on non-ulcerogenic and anti-inflammatory potency .
Research Gaps and Future Directions
Recommended Future Studies
Future research on 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone should focus on:
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Detailed synthesis and characterization studies to establish efficient synthesis routes and confirm physicochemical properties.
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Comprehensive biological activity screening, including antimicrobial, anti-inflammatory, analgesic, and antitumor assays.
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Structure-activity relationship studies to understand the influence of the cyclohexylmethyl and sulfanyl groups on biological activities.
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Molecular modeling and docking studies to predict potential biological targets and binding modes.
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In vivo studies to evaluate efficacy and safety profiles, particularly given the reduced ulcerogenic potential observed in related compounds .
These studies would provide valuable insights into the potential therapeutic applications of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and guide further development efforts.
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